molecular formula C8H7NaO3S B147469 Sodium 4-vinylbenzenesulfonate CAS No. 2695-37-6

Sodium 4-vinylbenzenesulfonate

Cat. No. B147469
CAS RN: 2695-37-6
M. Wt: 206.2 g/mol
InChI Key: XFTALRAZSCGSKN-UHFFFAOYSA-M
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Description

Sodium 4-vinylbenzenesulfonate is a monomer that can undergo various polymerization reactions to form polymers with specific properties. It is a compound that contains a vinyl group attached to a benzene ring which is further substituted with a sulfonate group. This functional group arrangement allows it to participate in radical polymerization reactions, which can be initiated by various substances, including graphene oxide as demonstrated in one of the studies .

Synthesis Analysis

The synthesis of poly(sodium 4-vinylbenzenesulfonate) can be achieved through radical polymerization. In the study where graphene oxide was used as a radical initiator, it was shown that this material could initiate the polymerization of sodium 4-vinylbenzenesulfonate in an aqueous solution without the need for any additional initiators. This innovative approach simplifies the polymerization process and could potentially lead to more environmentally friendly production methods for such polymers .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of sodium 4-vinylbenzenesulfonate, it is related to the structure of sodium 4-azidobenzenesulfonate, which was analyzed in a crystal structure study. The crystal structure of sodium 4-azidobenzenesulfonate revealed that the azidobenzenesulfonate ion, except for two oxygen atoms, is nearly coplanar, and the sodium ion is coordinated by seven oxygen atoms in a distorted pentagonal bipyramidal arrangement . This information, although not directly about sodium 4-vinylbenzenesulfonate, gives insight into the structural aspects of similar sulfonate compounds.

Chemical Reactions Analysis

The reactivity of sodium 4-vinylbenzenesulfonate in copolymerization reactions with acrylamide was investigated, revealing complex kinetics. The study found specific reactivity ratios for both monomers, indicating that the composition of the resulting copolymer can be controlled by understanding these ratios. The research also highlighted the importance of monitoring reactions to high conversion to ensure robust control over the composition and reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of the polymers derived from sodium 4-vinylbenzenesulfonate are influenced by the conditions under which the polymerization occurs. For instance, the polymer obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization exhibited a controlled molecular weight with a very narrow polydispersity index. This suggests that the polymers can be synthesized with precise molecular weight distributions, which is crucial for many applications . The study also analyzed the reduction process of graphene oxide and the properties of the resulting composite material, although specific physical and chemical properties of the polymer were not detailed in the abstract .

Scientific Research Applications

  • Polymer Synthesis

    • Sodium 4-vinylbenzenesulfonate is used as a starting material to synthesize poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization .
    • The polymerization process involves the use of graphene oxide as a radical initiator, demonstrating that graphene oxide can initiate radical polymerization in an aqueous solution without any additional initiator .
    • The resulting poly(sodium 4-vinylbenzenesulfonate) has a controlled molecular weight with a very narrow polydispersity ranging between 1.01 and 1.03 .
  • Dye Synthesis

    • Sodium 4-vinylbenzenesulfonate is involved in the synthesis of dyes .
  • Metal Ion Complex Formation

    • Sodium 4-vinylbenzenesulfonate can form complexes with metal ions .
    • This property is useful in various scientific fields, including chemistry and materials science .
  • Controlled Radical Polymerization

    • Sodium 4-vinylbenzenesulfonate is used in controlled radical polymerization .
    • The polymerization process involves the use of graphene oxide as a radical initiator .
  • Free Radical Polymerization

    • Sodium 4-vinylbenzenesulfonate is used in free radical polymerization .
    • The polymerization process involves the use of graphene oxide as a radical initiator .

Safety And Hazards

Sodium 4-vinylbenzenesulfonate is harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Relevant Papers

One relevant paper titled “Graphene Oxide as a Radical Initiator: Free Radical and Controlled …” discusses how graphene oxide can initiate radical polymerization of sodium 4-vinylbenzenesulfonate in an aqueous solution without additional initiator, producing a controlled molecular weight and narrow polydispersity composite material .

properties

IUPAC Name

sodium;4-ethenylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTALRAZSCGSKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044635
Record name Sodium 4-vinylbenzenesulfonate
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Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1)
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Product Name

Sodium 4-styrenesulfonate

CAS RN

2695-37-6, 123333-94-8
Record name Sodium 4-styrenesulfonate
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Record name Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1)
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Record name Sodium 4-vinylbenzenesulfonate
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Record name Sodium 4-vinylbenzenesulphonate
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Record name Sodium 4-vinylbenzenesulphonate
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Record name SODIUM 4-STYRENESULFONATE
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Synthesis routes and methods I

Procedure details

Portions of 17 ml of each of these three dispersions were combined in a 60 ml bottle beaker. The blend was charged with the coating agents 1-vinyl-2-pyrrolidone (NVP), vinyl acetate (VA), itaconic acid (ITA) and p-styrenesulfonic acid sodium salt (SSS) to give a weight ratio of coating agent to carbon black of 1.17 and mole fractions as: NVP (0.62), VA (0.14), ITA (0.12) and SSS (0.12).
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Synthesis routes and methods II

Procedure details

A 500-ml flask, the inner atmosphere of which was substituted with nitrogen, was charged with 0.07 g of a surface active agent (Emulgen 935 supplied by Kao-Atlas), 0.07 g of another surface active agent (Emulgen 920 supplied by Kao-Atlas), 0.3 g of sodium hydrogensulfite and 46.2 g of water, and the temperature was elevated to 40° C. with stirring in a nitrogen current. A liquid monomer mixture comprising 50 g of styrene, 50 g of n-butyl acrylate and 1 g of methacrylic acid, an aqueous solution of 4.9 g of sodium p-styrene-sulfonate having a purity of 82.0% (Spinomar NaSS supplied by Toyo Soda) in 45.1 g of water and an aqueous solution of a polymerization initiator formed by dissolving 0.5 g of ammonium persulfate in 49.5 g of water were added into the flask over a period of 3 hours and polymerization was carried out at 40° C. After completion of the addition, the polymerization temperature was maintained for 3 hours and the polymerization mixture was then cooled to room temperature.
[Compound]
Name
NaSS
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0 (± 1) mol
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45.1 g
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0.3 g
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46.2 g
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50 g
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50 g
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1 g
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Synthesis routes and methods III

Procedure details

A polymerization flask, the inner atmosphere of which was substituted with nitrogen, was charged with 0.2 g of Emulgen 935 (polyoxyethylene nonylphenol ether supplied by Kao-Atlas), 0.2 g of Emulgen 920 (polyoxyethylene nonylphenol ether supplied by Kao-Atlas), 0.3 g of acidic sodium sulfite (NaHSO3) and 46.5 g of water, and the temperature was elevated to 40° C. in a nitrogen current. A liquid monomer mixture comprising 30 g of styrene, 67 g of ethyl acrylate and 3 g of 2-hydroxyethyl methacrylate, an aqueous solution of 2.5 g of sodium p-styrene-sulfonate having a purity of 82.0% (Spinomar NaSS supplied by Toyo Soda) in 47.5 g of water and an aqueous solution of a polymerization initiator formed by dissolving 0.5 g of ammonium persulfate in 49.5 g of water were added into the polymerization flask over a period of 3 hours and polymerization was carried out at 40° C. After completion of the addition, the polymerization was further conducted at 40° C. for 3 hours.
[Compound]
Name
NaSS
Quantity
0 (± 1) mol
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47.5 g
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polyoxyethylene nonylphenol ether
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Name
polyoxyethylene nonylphenol ether
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0 (± 1) mol
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0.3 g
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46.5 g
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30 g
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67 g
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3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-vinylbenzenesulfonate
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Sodium 4-vinylbenzenesulfonate
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Sodium 4-vinylbenzenesulfonate
Reactant of Route 4
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Sodium 4-vinylbenzenesulfonate
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Sodium 4-vinylbenzenesulfonate
Reactant of Route 6
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Sodium 4-vinylbenzenesulfonate

Citations

For This Compound
553
Citations
D Voylov, T Saito, B Lokitz, D Uhrig, Y Wang… - ACS Macro …, 2016 - ACS Publications
… the polymerization of sodium 4-vinylbenzenesulfonate with … polymerization of sodium 4-vinylbenzenesulfonate proceeds … of the resulting poly(sodium 4-vinylbenzenesulfonate) (PSSNa) …
Number of citations: 25 pubs.acs.org
K Kataoka, T Tsuruta - Die Makromolekulare Chemie …, 1978 - Wiley Online Library
… out under various conditions to obtain a new cationic polyelectrolyte (6 or 8); also, polyion complex 10 was prepared from this new polycation and poly(sodium 4-vinylbenzenesulfonate) …
Number of citations: 18 onlinelibrary.wiley.com
L Kiss, S Kunsági‐Máté, P Szabó - Electroanalysis, 2023 - Wiley Online Library
… In this work, the effect of additive sodium 4-vinylbenzenesulfonate on the electrooxidation of phenol in environment of dimethyl sulfoxide is studied. Then, this solvent-dependent …
Y Liu, R Sugimoto, K Sumi - 2013 - scirp.org
… sodium 4-vinylbenzenesulfonate … sodium 4-vinylbenzenesulfonate were similarly deposited by using a DMF solution containing the Ru complex and sodium 4-vinylbenzenesulfonate (1:…
Number of citations: 1 www.scirp.org
G Huang, H Wu, Z Liu, H Hu, S Guo - Materials, 2023 - mdpi.com
… sodium 4-vinylbenzenesulfonate or PD01; Poly acrylic acid-co-sodium 4-vinylbenzenesulfonate… -co-acrylic acid-co-sodium 4-vinylbenzenesulfonate-co-hydroxyethyl methacrylate or …
Number of citations: 8 www.mdpi.com
Q Tian, D Yu, K Zhu, G Hu, L Zhang, Y Liu - Journal of colloid and interface …, 2016 - Elsevier
… The effects of the weight ratio of sodium 4-vinylbenzenesulfonate to styrene (NaSS/St) in seed particles, the content of swelling monomer and the dosage of the crosslinking agent on …
Number of citations: 16 www.sciencedirect.com
Y Shin, MY Choi, J Choi, JH Na… - ACS Applied Materials & …, 2021 - ACS Publications
… electrically responsive poly(sodium 4-vinylbenzenesulfonate/2-hydroxyethylmethacrylate/acrylamide) (P(VBS/HEMA/AAm)) and poly(sodium 4-vinylbenzenesulfonate/2-hydroxyethyl …
Number of citations: 34 pubs.acs.org
K Okuyama, F Nishikawa - Nippon Kagaku Kaishi (Journal of the Chemical …, 1996 - osti.gov
… The experiment used a high-density polyethylene membrane with a thickness of 25{mu}m as the base membrane, and sodium 4-vinylbenzenesulfonate and acrylic acid as monomers. …
Number of citations: 0 www.osti.gov
S Zhang, L Wang, H Chen - ABSTRACTS OF PAPERS …, 2019 - abstracts.biomaterials.org
… Methods: Monomers bearing saccharide and sulfonate groups, 2-methacrylamido glucopyranose (MAG) and sodium 4-vinylbenzenesulfonate (SS), were polymerized via the reversible …
Number of citations: 3 abstracts.biomaterials.org
DP Zulkifli - 한국고분자학회학술대회연구논문초록집, 2021 - dbpia.co.kr
… In the current work, instead of using halide ions as etchants, we used sodium 4-vinylbenzenesulfonate (Na-VBS) as a new powerful etchant of triangular Ag nanoplates. When aged with …
Number of citations: 2 www.dbpia.co.kr

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